molecular formula C10H18ClF2NO2 B13449368 methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

Katalognummer: B13449368
Molekulargewicht: 257.70 g/mol
InChI-Schlüssel: FPDUMVCAOUQLJR-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride typically involves the reaction of methyl 3-amino-2-(4,4-difluorocyclohexyl)-3-oxo-propanoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of ammonia (25%) and other solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl ketones, while reduction may produce difluorocyclohexyl alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acid derivatives and difluorocyclohexyl-containing molecules. Examples include:

Uniqueness

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the difluorocyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H18ClF2NO2

Molekulargewicht

257.70 g/mol

IUPAC-Name

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

InChI

InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m1./s1

InChI-Schlüssel

FPDUMVCAOUQLJR-DDWIOCJRSA-N

Isomerische SMILES

COC(=O)[C@@H](CC1CCC(CC1)(F)F)N.Cl

Kanonische SMILES

COC(=O)C(CC1CCC(CC1)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.